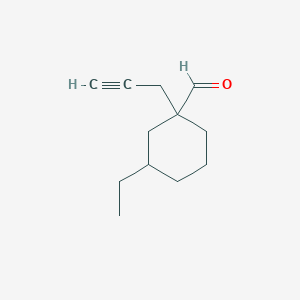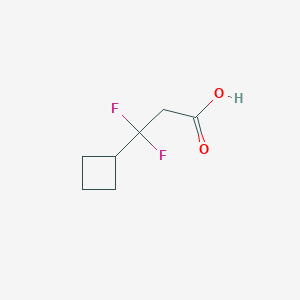
3-Cyclobutyl-3,3-difluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutyl-3,3-difluoropropanoic acid is an organic compound with the molecular formula C₇H₁₀F₂O₂ and a molecular weight of 164.15 g/mol . This compound is characterized by the presence of a cyclobutyl ring and two fluorine atoms attached to the propanoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Cyclobutyl-3,3-difluoropropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Cyclobutyl Derivative: The cyclobutyl ring is synthesized through a cyclization reaction of a suitable precursor.
Introduction of Fluorine Atoms: The difluorination of the propanoic acid moiety is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Final Assembly: The cyclobutyl and difluoropropanoic acid moieties are combined under controlled conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Cyclobutyl-3,3-difluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-Cyclobutyl-3,3-difluoropropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 3-Cyclobutyl-3,3-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating metabolic and inflammatory processes .
Comparación Con Compuestos Similares
3-Cyclobutyl-3,3-difluoropropanoic acid can be compared with other fluorinated propanoic acids, such as 3,3-difluoropropanoic acid and 2,2-difluoropropanoic acid. These compounds share similar structural features but differ in their chemical reactivity and biological activity. The cyclobutyl ring in this compound imparts unique steric and electronic properties, making it distinct from its analogs .
Similar Compounds
- 3,3-Difluoropropanoic acid
- 2,2-Difluoropropanoic acid
- Cyclobutylpropanoic acid
Propiedades
Fórmula molecular |
C7H10F2O2 |
|---|---|
Peso molecular |
164.15 g/mol |
Nombre IUPAC |
3-cyclobutyl-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C7H10F2O2/c8-7(9,4-6(10)11)5-2-1-3-5/h5H,1-4H2,(H,10,11) |
Clave InChI |
NPQOTAKOAMEGPG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(CC(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


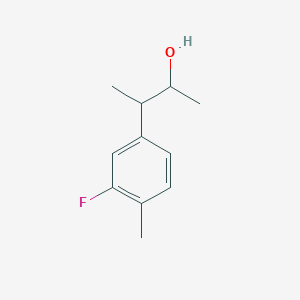


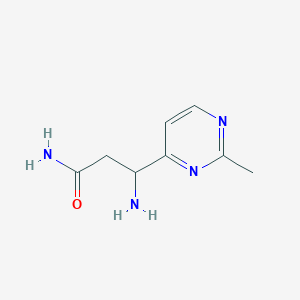
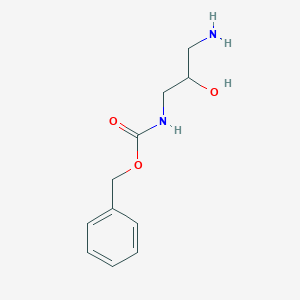
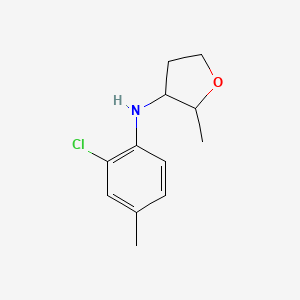
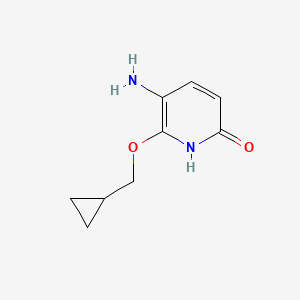
![1,4-Dimethyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13310435.png)

![3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13310447.png)


